
2-Bromo-1,4-naphthoquinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-1,4-naphthoquinone and its derivatives has been explored through various methods. For instance, Salunke-Gawali et al. (2014) discussed the synthesis and characterization of homologated analogs from the starting material 2,3-dibromo-1,4-naphthoquinone, proposing a reaction mechanism for their formation (Salunke-Gawali et al., 2014). Additionally, the concise and efficient one-pot synthesis of 2-R-naphtho[2,3-b]thiophene-4,9-diones from 2-bromo-1,4-naphthoquinone and alkynes has been developed, showcasing the versatility of 2-Bromo-1,4-naphthoquinone as a precursor for complex organic reactions (Baranov et al., 2021).
Molecular Structure Analysis
The molecular structure of 2-Bromo-1,4-naphthoquinone derivatives has been extensively studied using techniques such as X-ray diffraction. Salunke-Gawali et al. (2014) provided insight into the molecular structures of homologated analogs, highlighting the importance of intramolecular interactions and the impact on the compound's physical properties (Salunke-Gawali et al., 2014).
Chemical Reactions and Properties
2-Bromo-1,4-naphthoquinone participates in various chemical reactions, leading to the formation of diverse compounds. For example, novel epoxide formation in the reaction of 2-bromo-3-methyl-1,4-naphthoquinone with 1,3-propanedithiol highlights the reactivity of 2-Bromo-1,4-naphthoquinone under specific conditions (Lam et al., 2010).
Physical Properties Analysis
The physical properties of 2-Bromo-1,4-naphthoquinone derivatives, such as color and solubility, are influenced by their structural features. The red color observed in compounds synthesized by Salunke-Gawali et al. (2014) is attributed to the broad charge transfer band in the UV–Vis spectra, demonstrating the impact of molecular structure on optical properties (Salunke-Gawali et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-Bromo-1,4-naphthoquinone, including its reactivity and the types of reactions it undergoes, are central to its application in synthesis. Its ability to undergo regioselective bromination and participate in complex organic transformations underscores its utility as a versatile chemical intermediate (Cameron et al., 1981).
Wissenschaftliche Forschungsanwendungen
Cancer Research
- Scientific Field: Biomedical Science, Oncology .
- Application Summary: 2-Bromo-1,4-naphthoquinone is a naphthoquinone derivative and menadione analog. It has been used in cancer research studies to increase H2O2 production in tumor cell lines .
- Methods of Application: The compound is applied to tumor cell lines in a controlled environment to study its effects on cellular metabolism .
- Results: The compound shows anticancer activity in tissue culture and has been found to effectively inhibit the growth of cancer cells by disrupting cellular metabolism .
Redox Signaling
- Scientific Field: Biochemistry, Cellular Biology .
- Application Summary: Naphthoquinones, including 2-Bromo-1,4-naphthoquinone, may cause oxidative stress in exposed cells and, therefore, affect redox signaling .
- Methods of Application: The compound is applied to cells in a controlled environment to study its effects on redox signaling .
- Results: Generation of reactive oxygen species and modulation of redox signaling are properties of naphthoquinones that render them interesting leads for the development of novel compounds of potential use in various therapeutic settings .
Cardioprotective and Anti-ischemic Properties
- Scientific Field: Cardiovascular Research .
- Application Summary: 1,4-Naphthoquinones, including 2-Bromo-1,4-naphthoquinone, have been found to exhibit cardioprotective and anti-ischemic properties .
- Methods of Application: These compounds are typically applied in preclinical models of cardiovascular diseases to study their potential therapeutic effects .
- Results: The compounds have shown promising results in protecting the heart from ischemic damage .
Hepatoprotective Properties
- Scientific Field: Hepatology .
- Application Summary: Some 1,4-Naphthoquinones have been found to exhibit hepatoprotective properties .
- Methods of Application: These compounds are typically applied in preclinical models of liver diseases to study their potential therapeutic effects .
- Results: The compounds have shown promising results in protecting the liver from various forms of damage .
Neuroprotective Properties
- Scientific Field: Neurology .
- Application Summary: Some 1,4-Naphthoquinones have been found to exhibit neuroprotective properties .
- Methods of Application: These compounds are typically applied in preclinical models of neurodegenerative diseases to study their potential therapeutic effects .
- Results: The compounds have shown promising results in protecting neurons from degeneration .
Biochemical Tools and Probes
- Scientific Field: Biochemistry .
- Application Summary: Some 1,4-Naphthoquinones can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
- Methods of Application: These compounds are typically applied in molecular imaging techniques to detect pathological areas in cells and tissues .
- Results: The compounds have shown promising results in detecting pathological areas in cells and tissues .
Safety And Hazards
Zukünftige Richtungen
The compound 2-Bromo-1,4-naphthoquinone has shown potential in cancer treatment. It has been found to be more efficient than VK3 in terms of oxygen consumption and H2O2 production, indicating a higher efficacy as a catalyst for the autoxidation of ascorbic acid . This opens new lines of investigation regarding this approach to cancer treatment . Furthermore, the study of structure–activity relationships is very important in the search for new antimicrobial drugs .
Eigenschaften
IUPAC Name |
2-bromonaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHPBJYGGFYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174688 | |
| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,4-naphthoquinone | |
CAS RN |
2065-37-4 | |
| Record name | 1,4-Naphthoquinone, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMO-1,4-NAPHTHOQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromonaphthalene-1,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3SMU54CXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

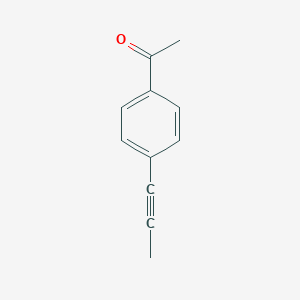

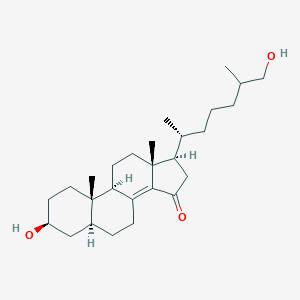
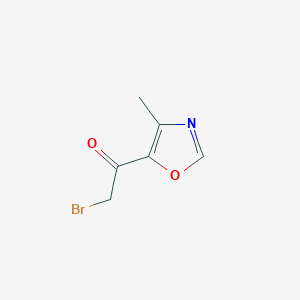




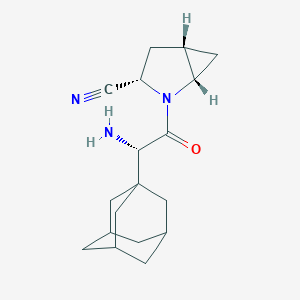
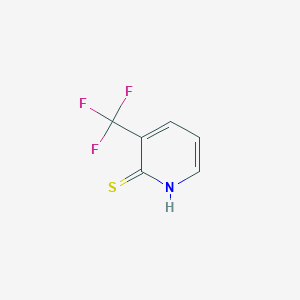
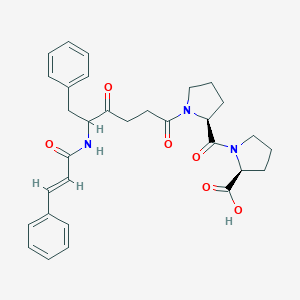
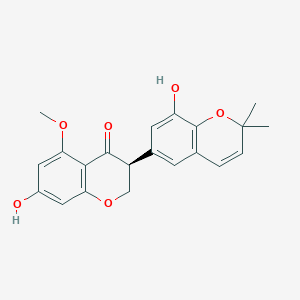
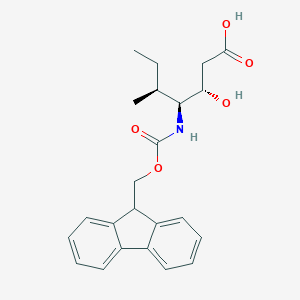
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)